molecular formula C14H12BrN3O3 B10995501 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Cat. No.: B10995501
M. Wt: 350.17 g/mol
InChI Key: NPZPCVBFNJIKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a benzimidazole moiety, which is further functionalized with a bromine atom and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furan-2-carboxylic acid derivative, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to interfere with bacterial cell wall synthesis, leading to cell lysis and death. It may also inhibit certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide apart is its unique combination of a benzimidazole and furan ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

5-bromo-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H12BrN3O3/c1-20-7-13-17-9-3-2-8(6-10(9)18-13)16-14(19)11-4-5-12(15)21-11/h2-6H,7H2,1H3,(H,16,19)(H,17,18)

InChI Key

NPZPCVBFNJIKHM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.